1H-indole-1-carboxylic acid
CAS No.: 13884-13-4
Cat. No.: VC4172276
Molecular Formula: C9H7NO2
Molecular Weight: 161.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13884-13-4 |
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Molecular Formula | C9H7NO2 |
Molecular Weight | 161.16 |
IUPAC Name | indole-1-carboxylic acid |
Standard InChI | InChI=1S/C9H7NO2/c11-9(12)10-6-5-7-3-1-2-4-8(7)10/h1-6H,(H,11,12) |
Standard InChI Key | UTWGRMYWDUMKNY-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CN2C(=O)O |
Introduction
Structural and Nomenclature Overview
1H-Indole-1-carboxylic acid belongs to the indole family, a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The carboxylic acid substituent at position 1 introduces significant polarity and reactivity, influencing its physicochemical properties and synthetic utility. Derivatives often involve esterification or substitution at other ring positions, as seen in compounds like tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 279255-90-2) and methyl 2-methyl-1H-indole-1-carboxylate (CAS 143952-53-8) .
Key Structural Features:
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Molecular formula: CHNO (parent acid, inferred from derivatives).
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Functional groups: Carboxylic acid at N1, with variable substituents (e.g., hydroxymethyl, borono, cyano) at other positions .
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Derivative diversity: Esters (tert-butyl, methyl), boronic acids, and cyanoalkyl groups are common .
Synthesis and Derivatization Strategies
The synthesis of 1H-indole-1-carboxylic acid derivatives typically involves multi-step functionalization, leveraging protective groups and selective reactions.
Esterification and Protective Group Chemistry
Example: Synthesis of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate :
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Starting material: 5-Hydroxymethylindole.
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Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form the N1-Boc-protected intermediate.
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Purification: Column chromatography or recrystallization yields the final ester.
Reaction conditions:
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Solvents: Dichloromethane, dimethylacetamide.
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Catalysts: 4-Dimethylaminopyridine (DMAP).
Functionalization at Other Positions
Physicochemical Properties
While data on the parent acid is scarce, derivatives exhibit the following trends:
Solubility and Stability
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Esters: Enhanced lipophilicity compared to the parent acid. For example, tert-butyl esters (e.g., CAS 279255-90-2) are soluble in organic solvents like dichloromethane but insoluble in water .
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Boronic acids: Moderate water solubility due to the borono group’s polarity (e.g., CAS 848357-99-3).
Thermal Stability
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Melting points: Esters such as methyl 2-methyl-1H-indole-1-carboxylate (CAS 143952-53-8) exhibit melting points >100°C, indicative of crystalline structures .
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Thermogravimetric analysis (TGA): Derivatives with bulky substituents (e.g., tert-butyl) show decomposition temperatures above 200°C .
Reactivity and Applications
Synthetic Intermediates
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Suzuki-Miyaura coupling: Boronic acid derivatives (e.g., CAS 848357-99-3) enable cross-coupling reactions for biaryl synthesis.
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Nucleophilic substitution: Cyanoalkyl-substituted indoles (e.g., CAS 380626-46-0) participate in alkylation and cyclization reactions .
Comparative Analysis of Derivatives
The table below summarizes key derivatives and their properties:
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